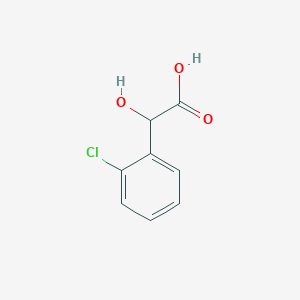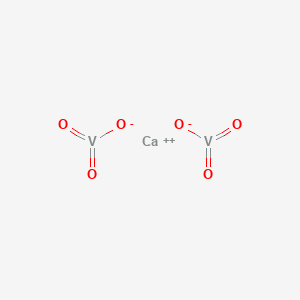
Calciummetavanadat
Übersicht
Beschreibung
Calcium metavanadate is an inorganic compound with the chemical formula ( \text{Ca(VO}_3\text{)}_2 ). It is a vanadium-based compound where vanadium is in the +5 oxidation state. This compound is known for its unique structural and chemical properties, making it significant in various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Calcium metavanadate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Calcium metavanadate, also known as calcium vanadate, primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cell signaling by removing phosphate groups from phosphorylated tyrosine residues on proteins. This action is critical for the regulation of many cellular processes.
Mode of Action
Calcium metavanadate interacts with its targets by acting as an inhibitor of PTPase . This inhibition disrupts the normal function of these enzymes, leading to changes in the phosphorylation state of proteins and impacting cellular signaling pathways.
Biochemical Pathways
The inhibition of PTPase by calcium metavanadate affects various biochemical pathways. It impacts the phosphorylation state of proteins, which can alter the activity of these proteins and the pathways they are involved in. This can lead to changes in cellular functions and behaviors .
Pharmacokinetics
The leaching kinetics of calcium metavanadate have been studied . The leaching rate of vanadium increases with the increase of the leaching agent content, the decrease of the particle size, the increase of the temperature, and the increase of the reaction time .
Result of Action
The inhibition of PTPase by calcium metavanadate can lead to changes in the phosphorylation state of proteins, impacting cellular signaling pathways and altering cellular functions and behaviors . This can have various effects at the molecular and cellular levels, depending on the specific proteins and pathways involved.
Action Environment
The action of calcium metavanadate can be influenced by various environmental factors. For example, the leaching rate of vanadium from calcium metavanadate increases with the increase of the leaching agent content, the decrease of the particle size, the increase of the temperature, and the increase of the reaction time . These factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Calcium metavanadate interacts with various enzymes, proteins, and other biomolecules. It is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins . The nature of these interactions is complex and depends on the specific context of the cell types .
Cellular Effects
Calcium metavanadate has significant effects on various types of cells and cellular processes. It has been shown to stimulate cell proliferation and strongly impair extracellular matrix (ECM) mineralization . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Calcium metavanadate exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The specific mechanism of action depends on the oligomerization state of the vanadium compounds formed in the biological media .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Calcium metavanadate can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Calcium metavanadate vary with different dosages in animal models . Studies have shown that it delays the development of diabetes in BB-DP rats, but does not prevent its onset . A milder form of diabetes occurs in diabetic rats treated with metavanadate .
Metabolic Pathways
Calcium metavanadate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
Calcium metavanadate is transported and distributed within cells and tissues in a manner that is still being researched. It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium metavanadate can be synthesized through several methods. One common method involves the solid-state reaction between calcium carbonate (( \text{CaCO}_3 )) and vanadium pentoxide (( \text{V}_2\text{O}_5 )). The reaction typically occurs at elevated temperatures, around 650°C, to ensure complete conversion to calcium metavanadate .
Industrial Production Methods: In industrial settings, calcium metavanadate is often produced through the roasting of vanadium-bearing ores with calcium compounds. The calcium roasting process is environmentally friendly compared to sodium roasting, although it may have a lower yield of vanadium .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium metavanadate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the variable oxidation states of vanadium.
Substitution Reactions: Calcium metavanadate can react with other metal ions, leading to the formation of different vanadate compounds.
Common Reagents and Conditions:
Reaction Conditions: The leaching process is influenced by factors such as temperature, particle size, and reaction time.
Major Products:
Vergleich Mit ähnlichen Verbindungen
- Ammonium metavanadate (( \text{NH}_4\text{VO}_3 ))
- Sodium metavanadate (( \text{NaVO}_3 ))
- Magnesium metavanadate (( \text{Mg(VO}_3\text{)}_2 ))
Comparison: Calcium metavanadate is unique due to its calcium content, which influences its solubility and reactivity compared to other metavanadates. For instance, magnesium metavanadate has a higher dissolution efficiency in sulfuric acid compared to calcium metavanadate . Additionally, the presence of calcium in calcium metavanadate makes it more suitable for certain industrial applications, such as in the production of vanadium alloys .
Eigenschaften
IUPAC Name |
calcium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWNZRZGKVWORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(VO3)2, CaO6V2 | |
| Record name | calcium metavanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893970 | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14100-64-2 | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


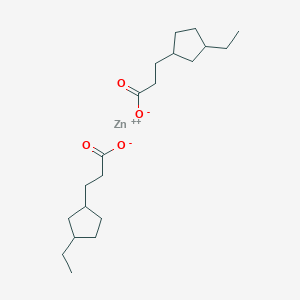
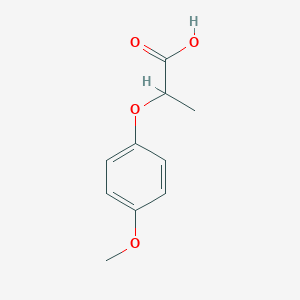
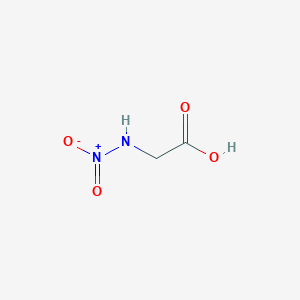
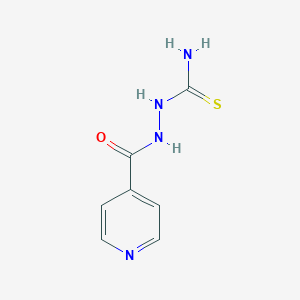
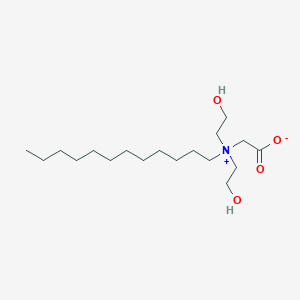
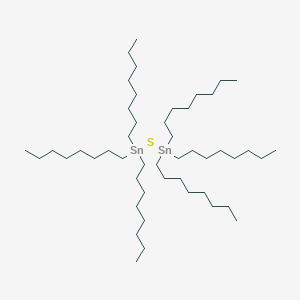
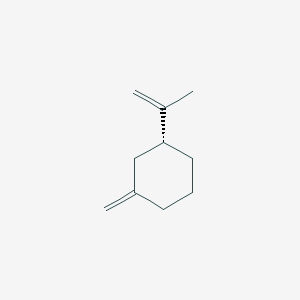
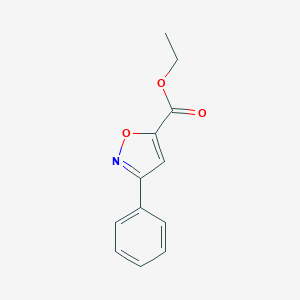

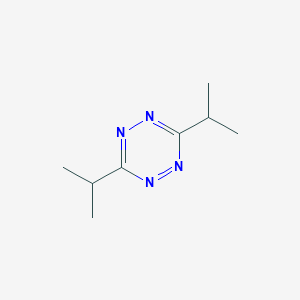
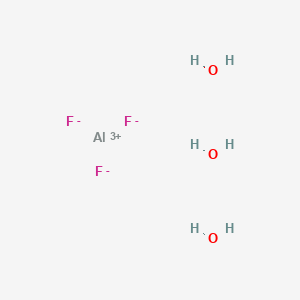
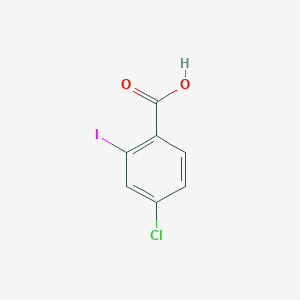
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
